4-Methylbicyclo[2.2.2]octane-1-carbaldehyde
Description
4-Methylbicyclo[2.2.2]octane-1-carbaldehyde is a bicyclic organic compound featuring a rigid bicyclo[2.2.2]octane scaffold with a methyl group at position 4 and a carbaldehyde functional group at position 1. This structure confers unique steric and electronic properties, making it valuable in synthetic chemistry, particularly in drug discovery and materials science.
Properties
IUPAC Name |
4-methylbicyclo[2.2.2]octane-1-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-9-2-5-10(8-11,6-3-9)7-4-9/h8H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHYQSRJPQZRTHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1)(CC2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylbicyclo[2.2.2]octane-1-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include the use of organic solvents and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions followed by purification steps such as distillation or recrystallization to obtain the desired product with high purity. The reaction conditions are optimized to ensure maximum yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Methylbicyclo[2.2.2]octane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The methyl group can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed
Oxidation: 4-Methylbicyclo[2.2.2]octane-1-carboxylic acid.
Reduction: 4-Methylbicyclo[2.2.2]octane-1-methanol.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
4-Methylbicyclo[2.2.2]octane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methylbicyclo[2.2.2]octane-1-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The bicyclic structure may also influence the compound’s binding affinity and specificity for certain biological targets.
Comparison with Similar Compounds
Table 1: Key Structural Analogues of 4-Methylbicyclo[2.2.2]octane-1-carbaldehyde
Key Observations:
Functional Group Influence :
- The carbaldehyde group (-CHO) at C1 enables nucleophilic addition reactions (e.g., Schiff base formation). However, steric hindrance from the C4 methyl group in this compound may slow these reactions compared to the less hindered 4-hydroxy analogue .
- Hydroxyl vs. Methyl Substitution : The 4-hydroxy derivative (C₉H₁₄O₂) exhibits higher polarity due to the -OH group, resulting in a higher boiling point (248°C) compared to the methyl analogue (predicted lower boiling point due to reduced polarity) .
Steric Effects :
Table 2: Comparative Physicochemical Data
Biological Activity
4-Methylbicyclo[2.2.2]octane-1-carbaldehyde is a bicyclic compound with significant potential in various scientific fields, particularly in biological research. This article will delve into its biological activity, mechanisms of action, and relevant case studies, while providing a comprehensive analysis of its applications.
Chemical Structure and Properties
This compound features a unique bicyclic structure combined with an aldehyde functional group. The presence of the methyl group at the 4-position contributes to its distinctive chemical properties, influencing its reactivity and biological interactions.
The biological activity of this compound can be attributed to its ability to interact with various biomolecules:
- Covalent Bond Formation : The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function and activity.
- Binding Affinity : The bicyclic structure enhances the compound's binding affinity for specific biological targets, which may include receptors or enzymes involved in metabolic pathways.
Antimicrobial Properties
Research indicates that derivatives of bicyclo[2.2.2]octane compounds exhibit antimicrobial activity against various strains of bacteria and fungi. A study evaluating tetracationic compounds based on bicyclo[2.2.2]octane demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains .
| Compound | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1c | Staphylococcus aureus | Comparable to ciprofloxacin |
| 1e | Pseudomonas aeruginosa | Comparable to ciprofloxacin |
These findings suggest that this compound and its derivatives could serve as potential candidates for developing new antimicrobial agents.
Cytotoxicity and Antiviral Activity
The compound's potential antiviral properties have also been explored, particularly in relation to influenza virus strains . The antiviral activity observed in certain derivatives indicates that modifications to the bicyclic structure may enhance efficacy against viral pathogens.
Study on Antimicrobial Efficacy
A series of studies have evaluated the biological activity of various bicyclo[2.2.2]octane derivatives, focusing on their antimicrobial properties:
- Study Design : Compounds were tested against multiple bacterial strains using standard microbiological techniques.
- Results : Compounds exhibited varying degrees of effectiveness, with some showing rapid bactericidal effects within two hours of exposure.
Synthesis and Biological Evaluation
Research has also highlighted the synthesis of this compound as a precursor for further modifications aimed at enhancing biological activity . The ability to synthesize derivatives with tailored functional groups allows for targeted biological evaluations.
Q & A
Basic: What are the common synthetic routes for 4-Methylbicyclo[2.2.2]octane-1-carbaldehyde, and what catalysts are typically employed?
Methodological Answer:
The synthesis often involves functionalization of the bicyclo[2.2.2]octane scaffold. One approach is the oxidation of 4-methylbicyclo[2.2.2]octane-1-methanol using mild oxidizing agents like pyridinium chlorochromate (PCC) or Swern oxidation conditions (oxalyl chloride/DMSO). Alternative routes may involve formylation via Vilsmeier-Haack reactions, though steric hindrance from the bicyclic framework requires careful optimization of reaction time and temperature . Catalysts such as Lewis acids (e.g., BF₃·OEt₂) may facilitate regioselective aldehyde introduction.
Basic: Which spectroscopic techniques are most effective for characterizing the structure of this compound?
Methodological Answer:
Key techniques include:
- ¹H/¹³C NMR : To resolve the unique chemical environment of the carbaldehyde proton (δ ~9-10 ppm) and the methyl group (δ ~1.2 ppm). The bicyclic framework’s rigidity simplifies splitting patterns.
- IR Spectroscopy : Confirms the aldehyde C=O stretch (~1700 cm⁻¹) and absence of alcohol O-H stretches.
- Mass Spectrometry (MS) : High-resolution MS verifies molecular formula (C₁₀H₁₄O₂) and fragmentation patterns indicative of bicyclic cleavage .
Basic: What are the key safety precautions when handling this compound in the laboratory?
Methodological Answer:
- Storage : Keep in a dry, airtight container under inert gas (N₂/Ar) to prevent oxidation. Compatible materials include glass or PTFE-lined caps .
- Handling : Use PPE (gloves, goggles) to avoid skin/eye contact. Conduct reactions in a fume hood due to potential volatility.
- Spill Management : Absorb with inert materials (silica gel) and dispose as halogenated waste, following local regulations .
Advanced: How does the bicyclo[2.2.2]octane framework influence the reactivity of the carbaldehyde group in nucleophilic addition reactions?
Methodological Answer:
The rigid bicyclic structure imposes steric constraints, slowing nucleophilic attack at the carbonyl carbon. For example, Grignard reagent additions may require elevated temperatures or polar aprotic solvents (e.g., DMF) to enhance reactivity. Computational studies (DFT) show that the carbaldehyde’s LUMO energy is raised due to electron donation from the methyl group, reducing electrophilicity compared to linear aldehydes . Kinetic experiments under varying temperatures can quantify these effects.
Advanced: What computational methods are used to model the electronic structure of this compound, and how do they compare with experimental data?
Methodological Answer:
- DFT Calculations : B3LYP/6-31G(d) optimizes geometry and predicts NMR chemical shifts (error <5% vs. experimental). The methyl group’s hyperconjugative effects on the aldehyde’s electron density are well-captured .
- Molecular Dynamics (MD) : Simulates solvent interactions (e.g., in DMSO) to explain solubility trends. MD aligns with experimental observations of low aqueous solubility (<1 mg/mL) due to hydrophobicity of the bicyclic core .
Advanced: How can researchers resolve contradictions in reported reaction yields when using different solvent systems?
Methodological Answer:
Contradictions often arise from solvent polarity and steric effects. For example:
- Polar Solvents (e.g., MeCN) : May stabilize transition states in oxidation reactions, improving yields.
- Nonpolar Solvents (e.g., toluene) : Favor equilibria in reversible steps, reducing yields.
Systematic screening using a Design of Experiments (DoE) approach can isolate solvent effects. Pairing kinetic studies (e.g., Eyring plots) with in-situ FTIR monitoring clarifies rate-determining steps .
Advanced: What strategies mitigate racemization or isomerization during derivatization of the carbaldehyde group?
Methodological Answer:
- Low-Temperature Reactions : Conduct condensations (e.g., with amines) at 0–5°C to suppress keto-enol tautomerism.
- Chiral Auxiliaries : Use enantiopure catalysts (e.g., Proline derivatives) to stabilize transition states.
- Analytical Controls : Monitor optical rotation or chiral HPLC to detect racemization. X-ray crystallography of intermediates confirms stereochemical integrity .
Advanced: How do steric effects from the bicyclo[2.2.2]octane framework impact catalytic hydrogenation of the aldehyde group?
Methodological Answer:
The framework’s bridgehead methyl group hinders hydrogenation catalysts (e.g., Pd/C) from accessing the aldehyde. Experimental data show <10% conversion under standard H₂ (1 atm), but increasing pressure (5 atm) and using smaller catalysts (e.g., PtO₂) improve yields. Computational surface maps (e.g., using Gaussian) model steric hindrance and guide catalyst selection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
